3-Methyl-2-phenyl-2H-azirine
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Overview
Description
3-Methyl-2-phenyl-2H-azirine is a heterocyclic compound characterized by a three-membered ring containing one nitrogen atom. This compound is part of the azirine family, known for their high reactivity due to the ring strain. The presence of a phenyl group and a methyl group attached to the azirine ring enhances its chemical properties, making it a valuable intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methyl-2-phenyl-2H-azirine can be synthesized through various methods. One common approach involves the decomposition of vinyl azides. For instance, the microwave-assisted synthesis of this compound from [(Z)-1-azidoprop-1-enyl]benzene has been reported. This method involves microwave irradiation, which significantly reduces reaction times and increases yields .
Industrial Production Methods: Industrial production of this compound typically involves the use of scalable synthetic routes such as the Neber rearrangement. This method involves the rearrangement of oxime derivatives in the presence of a base, leading to the formation of azirines .
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-2-phenyl-2H-azirine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form oxazoles and isoxazoles.
Reduction: Reduction reactions can lead to the formation of aziridines.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, leading to the formation of various derivatives
Common Reagents and Conditions:
Oxidation: Reagents such as peracids or hydrogen peroxide are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) are often employed.
Substitution: Nucleophiles such as amines or thiols are used under mild conditions
Major Products:
Oxidation: Oxazoles and isoxazoles.
Reduction: Aziridines.
Substitution: Various substituted azirine derivatives
Scientific Research Applications
3-Methyl-2-phenyl-2H-azirine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Methyl-2-phenyl-2H-azirine involves its high reactivity due to the ring strain. The compound acts as a Michael acceptor, capable of covalently binding to nucleophilic sites such as cysteine or lysine residues in proteins. This interaction can modulate the activity of enzymes and other proteins, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
- 2-Phenyl-2H-azirine
- 3-Phenyl-2H-azirine
- 2-Methyl-2H-azirine
Comparison: 3-Methyl-2-phenyl-2H-azirine is unique due to the presence of both a phenyl and a methyl group, which enhances its reactivity and stability compared to other azirines. This makes it particularly useful in synthetic applications where high reactivity is required .
Properties
Molecular Formula |
C9H9N |
---|---|
Molecular Weight |
131.17 g/mol |
IUPAC Name |
3-methyl-2-phenyl-2H-azirine |
InChI |
InChI=1S/C9H9N/c1-7-9(10-7)8-5-3-2-4-6-8/h2-6,9H,1H3 |
InChI Key |
LSTLUDQMQUGUEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC1C2=CC=CC=C2 |
Origin of Product |
United States |
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